Cas no 2229246-62-0 (5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole)

5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole
- SCHEMBL5950654
- 2229246-62-0
- EN300-1770506
-
- インチ: 1S/C9H8N4/c1-2-7-4-3-5-8(6-7)9-10-12-13-11-9/h2-6H,1H2,(H,10,11,12,13)
- InChIKey: LETPWFJWVAEZFH-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2C=CC=C(C=C)C=2)N=NN1
計算された属性
- せいみつぶんしりょう: 172.074896272g/mol
- どういたいしつりょう: 172.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 54.5Ų
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770506-1.0g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1770506-1g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1770506-5g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1770506-10g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1770506-0.1g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1770506-5.0g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1770506-2.5g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1770506-0.05g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1770506-0.5g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1770506-0.25g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 0.25g |
$1196.0 | 2023-09-20 |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole 関連文献
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazoleに関する追加情報
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole (CAS No. 2229246-62-0): A Promising Scaffold for Targeted Therapeutic Applications
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole (CAS No. 2229246-62-0) represents a novel chemical scaffold with significant potential in pharmaceutical research. This compound, characterized by its 1H-1,2,3,4-tetrazole ring fused to a 3-ethenylphenyl substituent, has attracted attention due to its unique structural features and potential biological activities. Recent studies have highlighted its role in modulating cellular signaling pathways and its applicability in the development of targeted therapies for complex diseases.
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole is structurally distinct from conventional tetrazole derivatives due to the presence of the 3-ethenylphenyl group, which introduces additional aromaticity and conjugation. This structural modification may enhance the compound's bioavailability and selectivity toward specific molecular targets. The 1H-1,2,3,4-tetrazole ring is known for its versatility in medicinal chemistry, often serving as a key structural element in drugs targeting kinases, ion channels, and receptors.
Recent advancements in computational chemistry have enabled the prediction of 5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole's interactions with biological targets. Molecular docking studies suggest that this compound could bind to ATP-binding cassette (ABC) transporters, potentially modulating drug efflux mechanisms. Such findings are critical for drug development, as ABC transporters are implicated in multidrug resistance (MDR) in cancer and infectious diseases.
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole has also been explored for its anti-inflammatory properties. In vitro experiments demonstrate its ability to inhibit NF-κB activation, a key pathway in inflammatory responses. This activity is particularly relevant in the context of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD), where NF-κB overactivation contributes to pathogenesis.
One of the most promising applications of 5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole is in the field of oncology. Preclinical studies suggest that this compound may exhibit antitumor activity by targeting angiogenesis and apoptosis pathways. For instance, its ability to inhibit VEGF receptor tyrosine kinases could disrupt the formation of new blood vessels in tumors, thereby limiting their growth and metastasis.
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole has also shown potential in antimicrobial research. Recent in vitro assays indicate its efficacy against multidrug-resistant (MDR) bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This activity is attributed to its ability to disrupt bacterial membrane integrity and interfere with energy metabolism pathways.
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole is being investigated as a lead compound for the development of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs). These receptors are central to numerous physiological processes, and modulating their activity could yield therapies for neurological disorders, cardiovascular diseases, and metabolic syndromes. The 3-ethenylphenyl group may enhance binding affinity to specific GPCR subtypes, offering improved selectivity and reduced side effects.
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole's synthetic accessibility is another advantage in its development. Modern green chemistry approaches have enabled the scalable synthesis of this compound using catalytic methods and atom-efficient protocols. This is crucial for transitioning from preclinical research to clinical trials, where cost-effective and environmentally sustainable synthesis routes are essential.
Despite its promising attributes, 5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole faces challenges in drug development, including solubility and metabolic stability. Ongoing research focuses on optimizing its pharmacokinetic profile through structure-based drug design and prodrug strategies. These efforts aim to enhance its in vivo efficacy and therapeutic index.
In conclusion, 5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole (CAS No. 2229246-62-0) stands as a versatile scaffold with broad implications in pharmaceutical innovation. Its structural uniqueness and potential biological activities position it as a valuable candidate for addressing complex diseases. As research progresses, this compound may pave the way for novel therapies in oncology, infectious diseases, and chronic inflammation.
2229246-62-0 (5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole) 関連製品
- 1339539-00-2(2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-tert-butylacetamide)
- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)
- 1804045-45-1(2-Fluoro-5-nitro-3-(trifluoromethylthio)toluene)
- 18023-33-1(Vinyltriisopropoxysilane)
- 2168641-03-8(2-(5-ethylpyridin-3-yl)sulfanyl-1-(2-methylcyclopropyl)ethan-1-one)
- 494767-19-0(1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine)
- 313480-22-7(1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one)
- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)
- 2137549-76-7(methyl 5-amino-4-cyclohexyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)
- 85933-19-3(3-O-Methyl Carbidopa)




